molecular formula C13H12F2N2O2 B10905876 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10905876
M. Wt: 266.24 g/mol
InChI Key: MXTQPCZDBSDQJO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methylbenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl and pyrazole groupsThe difluoromethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems .

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H12F2N2O2/c1-8-2-4-9(5-3-8)6-17-7-10(13(18)19)11(16-17)12(14)15/h2-5,7,12H,6H2,1H3,(H,18,19)

InChI Key

MXTQPCZDBSDQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O

Origin of Product

United States

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